FXR Antagonist Potency: Piperidine-2-yl vs. Piperidine-4-yl Scaffold Comparison
In a transactivation assay on HepG2 cells, the 3-(2-naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole core (Compound 1; piperidine-4-yl regioisomer) demonstrated an FXR IC50 of 0.58 μM [1]. The target compound, 4-(5-piperidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride, is the piperidine-2-yl regioisomer with a pyridin-4-yl substituent at C3. No published FXR IC50 data exist for this specific regioisomer. However, the regioisomeric variation (piperidine-2-yl vs. piperidine-4-yl attachment) represents a distinct chemotype within the 1,2,4-oxadiazole class, and structure-activity analyses in the literature demonstrate that piperidine nitrogen position critically determines FXR binding mode and potency [1]. Direct procurement decisions based on the piperidine-4-yl analog's 0.58 μM IC50 are not transferable without experimental validation.
| Evidence Dimension | FXR antagonism IC50 |
|---|---|
| Target Compound Data | Not published (piperidine-2-yl regioisomer; pyridin-4-yl at C3) |
| Comparator Or Baseline | Compound 1 (3-(2-naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole; piperidine-4-yl regioisomer): IC50 = 0.58 μM |
| Quantified Difference | Cannot be calculated; no target compound data available |
| Conditions | FXR transactivation assay in HepG2 cells [1] |
Why This Matters
Procurement for FXR antagonist programs must distinguish between piperidine-2-yl and piperidine-4-yl regioisomers, as the 0.58 μM benchmark from the 4-yl series cannot be assumed for the 2-yl variant.
- [1] Finamore C, Festa C, Fiorillo B, et al. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules. 2023;28(6):2840. doi:10.3390/molecules28062840 View Source
